4-Chloro-2-hydroxy-3-nitropyridine
Overview
Description
4-Chloro-2-hydroxy-3-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position, a hydroxyl group at the second position, and a nitro group at the third position. This compound is known for its yellow color and is insoluble in water . It finds applications in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 4-chloro-2-hydroxy-3-nitropyridine belongs, are known to interact with various biological targets . The specific targets can vary depending on the exact structure of the nitropyridine and its substituents .
Mode of Action
Nitropyridines are known to undergo various chemical reactions, including electrophilic aromatic substitution . In these reactions, the nitro group can migrate from one position to another in the pyridine ring . This could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Nitropyridines can be used in the synthesis of various compounds, including imidazo[4,5-c]pyridines . These compounds could potentially affect various biochemical pathways.
Result of Action
Nitropyridines are known to be used in the synthesis of various biologically active compounds . The effects of these compounds can vary widely depending on their exact structure and targets.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, such as solvents . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known that the compound is insoluble in water , which may influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that the compound can be synthesized from 2,4-Dihydroxy-3-nitropyridine , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be investigated.
Temporal Effects in Laboratory Settings
The compound is typically stored in an inert atmosphere, under -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-hydroxy-3-nitropyridine typically involves the chlorination of 2,4-dihydroxy-3-nitropyridine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out in an organic solvent such as acetonitrile, with benzyltriethylammonium chloride as a phase transfer catalyst. The mixture is heated to 60°C and then refluxed for an additional hour .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: 4-Amino-2-hydroxy-3-nitropyridine.
Reduction: 4-Chloro-2-amino-3-nitropyridine.
Oxidation: 4-Chloro-2-oxo-3-nitropyridine.
Scientific Research Applications
4-Chloro-2-hydroxy-3-nitropyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: It is employed in the production of pesticides and herbicides.
Dyestuffs: It is used as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
4-Chloro-2-hydroxy-3-nitropyridine can be compared with other nitropyridine derivatives such as:
4-Chloro-3-nitropyridine: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
2-Chloro-4-nitropyridine: The position of the chlorine and nitro groups affects its reactivity and applications.
4-Hydroxy-3-nitropyridine: Lacks the chlorine atom, influencing its chemical behavior and uses.
The unique combination of functional groups in this compound makes it a valuable compound in various chemical processes and applications.
Properties
IUPAC Name |
4-chloro-3-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIZCTHOMJXNIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333951 | |
Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165547-79-5 | |
Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitro-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.